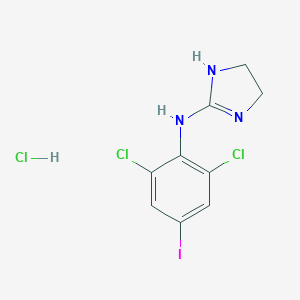

p-Iodoclonidine hydrochloride

Description

Properties

IUPAC Name |

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCGXOSKNHMYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910676 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108294-53-7 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Iodoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Iodoclonidine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Iodoclonidine (PIC) hydrochloride is an imidazoline derivative and a structural analog of clonidine, widely recognized for its interaction with the adrenergic system.[1][2] It serves as a critical pharmacological tool, particularly as a high-affinity radiolabeled probe for the α2-adrenergic receptor.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: Partial Agonism at the α2-Adrenergic Receptor

The primary mechanism of action of p-iodoclonidine is its function as a partial agonist at the α2-adrenergic receptor.[3][4][5] The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the inhibitory G protein, Gi.[3][4] As a partial agonist, p-iodoclonidine binds to the α2-adrenergic receptor and elicits a submaximal response compared to full agonists like epinephrine and norepinephrine.[6][7]

The binding of p-iodoclonidine to the α2-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing a variety of cellular processes.

Signaling Pathway

The signaling cascade initiated by p-iodoclonidine binding to the α2-adrenergic receptor is depicted below.

Caption: Signaling pathway of this compound.

Quantitative Data

The interaction of p-iodoclonidine with adrenergic receptors has been quantified in various experimental systems. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Ki | 1.0 nM | Human Platelet Membranes | [3H]bromoxidine | [4][5] |

| Kd | 1.2 ± 0.1 nM | Human Platelet Membranes | [125I]PIC | [6] |

| Kd | 0.5 ± 0.1 nM | NG-10815 Cell Membranes (α2B-AR) | [125I]PIC | [4][6] |

| Kd | 0.6 nM | Rat Cerebral Cortical Membranes | [125I]PIC | [9] |

| IC50 | 1.5 nM | Purified Human Platelet Plasma Membrane | Not Specified | [2] |

Table 2: Functional Potency of this compound

| Parameter | Value | Assay | Cell/Tissue Type | Reference |

| EC50 | 1.5 µM | Potentiation of ADP-induced platelet aggregation | Human Platelets | [4][5][6] |

| IC50 | 5.1 µM | Inhibition of epinephrine-induced platelet aggregation | Human Platelets | [4][5][6] |

| EC50 | 347 ± 60 nM | Attenuation of forskolin-stimulated cAMP accumulation | SK-N-SH Neuroblastoma Cells | [9] |

| Maximal Attenuation of cAMP | 76 ± 3% | Attenuation of forskolin-stimulated cAMP accumulation | SK-N-SH Neuroblastoma Cells | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of p-iodoclonidine's mechanism of action.

Radioligand Binding Assay (Human Platelet Membranes)

This protocol is based on the methods described by Gerhardt et al. (1990).[6]

Objective: To determine the binding affinity (Kd and Bmax) of p-[125I]iodoclonidine to α2-adrenergic receptors in human platelet membranes.

Materials:

-

Human platelet membranes

-

p-[125I]iodoclonidine

-

Unlabeled p-iodoclonidine

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare human platelet membranes by differential centrifugation of platelet-rich plasma.

-

Assay Setup: In duplicate tubes, combine platelet membranes (typically 50-100 µg of protein) with increasing concentrations of p-[125I]iodoclonidine (e.g., 0.1-5 nM).

-

Total and Nonspecific Binding: For total binding, add only the radioligand. For nonspecific binding, add a high concentration of unlabeled p-iodoclonidine (e.g., 10 µM) in addition to the radioligand.

-

Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[9]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze the data using Scatchard analysis or nonlinear regression to determine the Kd and Bmax.

Caption: Workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This protocol is based on the principles of measuring cAMP accumulation.[9]

Objective: To determine the effect of p-iodoclonidine on adenylyl cyclase activity.

Materials:

-

SK-N-SH neuroblastoma cells or other suitable cell line expressing α2-adrenergic receptors

-

p-Iodoclonidine

-

Forskolin (an adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Cell Culture: Culture SK-N-SH cells to near confluence.

-

Pre-incubation: Pre-incubate the cells with various concentrations of p-iodoclonidine for a short period.

-

Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.

-

Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the p-iodoclonidine concentration to determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP accumulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. bloodworksnw.org [bloodworksnw.org]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Platelet - Wikipedia [en.wikipedia.org]

- 7. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

p-Iodoclonidine Hydrochloride: A Technical Guide to its Partial Agonist Activity at α2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Iodoclonidine (PIC) hydrochloride is a derivative of clonidine, a well-known α2-adrenergic receptor agonist.[1][2] As a research tool, p-iodoclonidine has been instrumental in characterizing the α2-adrenergic receptor system due to its high affinity and partial agonist nature.[3][4] This technical guide provides an in-depth overview of p-iodoclonidine hydrochloride, focusing on its pharmacological profile as a partial agonist, methodologies for its characterization, and the underlying signaling pathways.

Core Concepts: Partial Agonism

A partial agonist is a ligand that binds to a receptor and elicits a response that is lower than that of a full agonist, even at full receptor occupancy. The degree of response is defined by the drug's intrinsic activity. This compound exhibits this characteristic at α2-adrenergic receptors, where it binds with high affinity but produces a submaximal response compared to full agonists like epinephrine.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and functional potency at adrenergic receptors.

Table 1: Receptor Binding Affinities of p-Iodoclonidine

| Radioligand Competition Assay | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| [3H]bromoxidine | α2-Adrenergic | Human Platelet Membranes | 1.0 | - | [1][3] |

| [3H]yohimbine (high affinity site) | α2-Adrenergic | Human Platelet Membranes | 3.7 | - | [3] |

| [3H]yohimbine (low affinity site) | α2-Adrenergic | Human Platelet Membranes | 84 | - | [3] |

| [125I]PIC Saturation Binding | α2B-Adrenergic | NG-10815 Cell Membranes | - | 0.5 ± 0.1 | [3] |

| [125I]PIC Saturation Binding | α2-Adrenergic | Human Platelet Membranes | - | 1.2 ± 0.1 | [3] |

| [125I]PIC Saturation Binding | α2D-Adrenergic | Rat Pineal Membranes | - | 1.1 ± 0.3 | [1] |

Table 2: Functional Potency and Efficacy of p-Iodoclonidine

| Functional Assay | Biological Effect | Tissue/Cell Line | EC50 (µM) | IC50 (µM) | Emax (%) | Reference |

| Adenylyl Cyclase Inhibition | Attenuation of forskolin-stimulated cAMP accumulation | SK-N-SH Neuroblastoma Cells | 0.347 ± 0.060 | - | 76 ± 3 | [4] |

| Platelet Aggregation | Potentiation of ADP-induced aggregation | Human Platelets | 1.5 | - | - | [3] |

| Platelet Aggregation | Inhibition of epinephrine-induced aggregation | Human Platelets | - | 5.1 | - | [3] |

Signaling Pathway of p-Iodoclonidine at α2-Adrenergic Receptors

p-Iodoclonidine, as a partial agonist at the α2-adrenergic receptor, modulates the canonical Gi signaling pathway. The binding of p-iodoclonidine to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi). This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound state, inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

Caption: Alpha-2 adrenergic receptor signaling pathway modulated by p-Iodoclonidine.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a radiolabeled antagonist.

1. Materials:

-

Membrane Preparation: From a cell line or tissue known to express α2-adrenergic receptors (e.g., human platelets, NG-10815 cells).

-

Radioligand: [3H]Yohimbine or other suitable α2-adrenergic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., 10 µM yohimbine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of α2-adrenergic receptor activation.

1. Materials:

-

Cell Line: A cell line expressing the α2-adrenergic receptor of interest (e.g., SK-N-SH cells).

-

Cell Culture Medium.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

2. Procedure:

-

Seed the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further period (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

3. Data Analysis:

-

Generate a standard curve for cAMP.

-

Plot the measured cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50 for inhibition) and Emax values. The Emax will represent the maximal inhibition of forskolin-stimulated cAMP accumulation.

Functional Assay: [35S]GTPγS Binding

This assay directly measures the activation of G-proteins following receptor stimulation by a ligand.

1. Materials:

-

Membrane Preparation: From a cell line or tissue expressing the α2-adrenergic receptor.

-

[35S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: To ensure the G-protein is in its inactive state at the start of the assay.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer containing GDP (e.g., 10 µM).

-

Varying concentrations of this compound or buffer (for basal binding).

-

Membrane preparation.

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

-

Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values, representing the potency and maximal G-protein activation by the partial agonist.

Experimental Workflow for Characterizing a Partial Agonist

The following diagram illustrates a logical workflow for the characterization of a compound suspected to be a partial agonist at a G-protein coupled receptor.

Caption: A typical experimental workflow for characterizing a partial agonist.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of α2-adrenergic receptors. Its well-characterized partial agonist activity, coupled with its high binding affinity, allows for the detailed study of receptor-ligand interactions and downstream signaling events. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the nuances of α2-adrenergic receptor pharmacology and to characterize novel ligands targeting this important receptor family. The provided data and methodologies are intended to support the design and execution of rigorous scientific inquiry in the fields of pharmacology and drug development.

References

- 1. Characterization of alpha 2-adrenergic receptors on rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of p-Iodoclonidine Hydrochloride

Introduction

p-Iodoclonidine (PIC) hydrochloride is a derivative of the antihypertensive drug clonidine, distinguished by the presence of an iodine atom at the para position of its phenyl ring. In the realm of biomedical research, it is a crucial pharmacological tool primarily utilized for the study of α2-adrenergic receptors (α2-ARs). Its high affinity and specific binding characteristics, particularly in its radioiodinated form (p-[¹²⁵I]iodoclonidine), have established it as a valuable probe for receptor characterization, quantification, and functional analysis. This guide provides a comprehensive overview of its applications, mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound acts as a partial agonist at the α2-adrenergic receptor.[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are linked to inhibitory G proteins (Gi).[1]

The primary signaling cascade initiated by p-Iodoclonidine binding involves:

-

Receptor Binding: p-Iodoclonidine binds to the α2-AR.

-

Gi Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α subunit of the associated Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][4]

This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to a decrease in neurotransmitter release from presynaptic terminals and smooth muscle contraction.[1]

Signaling Pathway Diagram

Caption: α2-Adrenergic receptor signaling pathway initiated by p-Iodoclonidine.

Key Research Applications

The primary utility of this compound in research stems from its high affinity for α2-ARs, making its radioiodinated form, p-[¹²⁵I]iodoclonidine, an exceptional tool.

-

Radioligand for Binding Assays: p-[¹²⁵I]iodoclonidine is extensively used to label and quantify α2-ARs. Its high specific activity makes it suitable for tissues with low receptor densities or for use with small tissue samples.[3] It has been successfully used to characterize receptors in human platelet membranes, NG-10815 cells, and various regions of the rat brain.[3][4]

-

Receptor Subtype and State Selectivity: p-Iodoclonidine demonstrates high selectivity for α2-ARs over α1-adrenergic, serotonergic, and dopaminergic receptors.[3][4] Furthermore, it preferentially binds to the high-affinity, agonist-coupled state of the α2-AR. This is evidenced by the significant reduction in p-[¹²⁵I]iodoclonidine binding in the presence of guanine nucleotides like guanosine 5'-(β,γ-imido)triphosphate (Gpp(NH)p), which uncouples the receptor from its G protein.[3][4]

-

Functional Studies of α2-ARs: As a partial agonist, p-Iodoclonidine is used to probe the functional consequences of receptor activation.

-

Adenylyl Cyclase Inhibition: It shows minimal but measurable agonist activity in inhibiting adenylyl cyclase.[2][3] In SK-N-SH neuroblastoma cells, it effectively attenuates forskolin-stimulated cAMP accumulation.[4]

-

Platelet Aggregation: In human platelet assays, it exhibits complex partial agonist behavior. It potentiates platelet aggregation induced by ADP while inhibiting aggregation induced by the full agonist epinephrine.[2][3][5]

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters of p-Iodoclonidine reported in the literature.

Table 1: Binding Affinity and Kinetics

| Parameter | Value | Tissue/Cell Line | Comments | Reference |

| Kd | 1.2 ± 0.1 nM | Human Platelet Membranes | Saturation binding with [¹²⁵I]PIC. | [3] |

| Kd | 0.5 ± 0.1 nM | NG-10815 Cell Membranes | Binding to the α2B-AR subtype. | [3] |

| Kd | 0.6 nM | Rat Cerebral Cortex Membranes | Saturation binding with [¹²⁵I]PIC. | [4] |

| Ki | 1.0 nM | Human Platelet Membranes | Competition for [³H]bromoxidine binding. | [2][3] |

| Ki (High) | 3.7 nM | Human Platelet Membranes | High-affinity component in competition for [³H]yohimbine. | [3] |

| Ki (Low) | 84 nM | Human Platelet Membranes | Low-affinity component in competition for [³H]yohimbine. | [3] |

| kon | 8.0 ± 2.7 x 10⁶ M⁻¹ sec⁻¹ | Human Platelet Membranes | Association rate constant at room temperature. | [3] |

| koff | 2.0 ± 0.8 x 10⁻³ sec⁻¹ | Human Platelet Membranes | Dissociation rate constant. | [3] |

| Bmax | 230 fmol/mg protein | Rat Cerebral Cortex Membranes | Maximum binding density. | [4] |

Table 2: Functional Potency

| Parameter | Value | Assay | Comments | Reference |

| EC50 | 1.5 µM | ADP-induced Platelet Aggregation | Potentiation of aggregation. | [2][3] |

| IC50 | 5.1 µM | Epinephrine-induced Platelet Aggregation | Inhibition of aggregation. | [1][2][3] |

| EC50 | 347 ± 60 nM | cAMP Accumulation Attenuation | In forskolin-stimulated SK-N-SH cells. | [4] |

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (Human Platelet Membranes)

This protocol is adapted from methodologies described for characterizing p-[¹²⁵I]iodoclonidine binding.[3]

-

Membrane Preparation:

-

Isolate human platelets from whole blood by centrifugation.

-

Lyse the platelets in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.5).

-

Homogenize the lysate and centrifuge at high speed (e.g., 39,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

-

A fixed concentration of p-[¹²⁵I]iodoclonidine (typically near the Kd, e.g., 0.5-1.0 nM).

-

Increasing concentrations of the unlabeled competing ligand (e.g., p-Iodoclonidine, yohimbine, epinephrine).

-

Platelet membrane suspension (e.g., 25-50 µg of protein).

-

-

For determining non-specific binding, add a high concentration of an unlabeled α2-AR antagonist (e.g., 10 µM yohimbine) to a set of tubes.

-

Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is an indispensable tool for adrenergic pharmacology. Its identity as a high-affinity, selective partial agonist for α2-adrenergic receptors allows for detailed investigation into receptor binding, density, and function. The radioiodinated version, p-[¹²⁵I]iodoclonidine, remains a gold standard for labeling the high-affinity state of the α2-AR, facilitating a deeper understanding of its physiological and pathological roles.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-iodo-Clonidine (hydrochloride) | CAS 108294-57-1 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to the Binding of p-Iodoclonidine Hydrochloride with Alpha-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between p-Iodoclonidine hydrochloride and the alpha-2 (α2) adrenergic receptor. It is designed to be a core resource for researchers and professionals involved in pharmacology and drug development, offering detailed quantitative data, experimental protocols, and visualizations of the underlying biological processes.

Core Concepts: The Alpha-2 Adrenergic Receptor

The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[1] It is a key component of the sympathetic nervous system, mediating the effects of catecholamines like norepinephrine and epinephrine.[1] There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[1] Activation of the α2-adrenergic receptor, which is often located on presynaptic nerve terminals, typically leads to an inhibition of norepinephrine release, functioning as a negative feedback mechanism.[1] This activation also inhibits the enzyme adenylate cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is implicated in a variety of physiological responses, including blood pressure regulation, sedation, and analgesia.[3]

This compound: A High-Affinity Ligand

p-Iodoclonidine is a derivative of clonidine and is recognized as a high-affinity partial agonist for the α2-adrenergic receptor.[4][5] Its iodinated structure allows for radiolabeling with iodine-125 (¹²⁵I), creating p-[¹²⁵I]iodoclonidine, a valuable tool for studying α2-adrenergic receptors in various tissues.[6]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₈Cl₂IN₃ • HCl | [4][5] |

| Molecular Weight | 392.5 g/mol | [4][7] |

| CAS Number | 108294-53-7 | [5] |

| Appearance | White or off-white solid | [8] |

| Solubility | Soluble in water | [8] |

Quantitative Binding Data

The following tables summarize the key binding and functional parameters of p-Iodoclonidine and related compounds at the α2-adrenergic receptor.

Binding Affinity of p-Iodoclonidine

| Radioligand | Preparation | K_d (nM) | B_max (fmol/mg protein) | Source |

| p-[¹²⁵I]Iodoclonidine | Rat cerebral cortical membranes | 0.6 | 230 | [6] |

| p-[¹²⁵I]Iodoclonidine | Human platelet membranes | 1.2 ± 0.1 | ~40% of [³H]yohimbine sites | [9] |

| p-[¹²⁵I]Iodoclonidine | NG-10815 cell membranes (α2B-AR) | 0.5 ± 0.1 | Not Reported | [9] |

Inhibition Constants (K_i) for p-Iodoclonidine

| Competing Ligand | Radioligand | Preparation | K_i (nM) | Source |

| p-Iodoclonidine | [³H]Bromoxidine | Human platelet membranes | 1.0 | [9] |

| p-Iodoclonidine | [³H]Yohimbine (high affinity) | Human platelet membranes | 3.7 | [9] |

| p-Iodoclonidine | [³H]Yohimbine (low affinity) | Human platelet membranes | 84 | [9] |

Functional Activity of p-Iodoclonidine

| Assay | Preparation | EC₅₀ | IC₅₀ | Max Effect | Source |

| Forskolin-stimulated cAMP accumulation | SK-N-SH neuroblastoma cells | 347 ± 60 nM | - | 76 ± 3% attenuation | [6] |

| ADP-induced platelet aggregation | Human platelet membranes | 1.5 µM | - | Potentiation | [4][9] |

| Epinephrine-induced platelet aggregation | Human platelet membranes | - | 5.1 µM | Inhibition | [4][9] |

Experimental Protocols

A common and powerful technique to study the binding of ligands like p-Iodoclonidine to the α2-adrenergic receptor is the radioligand binding assay.[10]

Radioligand Binding Assay Protocol

This protocol is a synthesized example for a competition binding assay using p-[¹²⁵I]iodoclonidine.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) or cells expressing the α2-adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[11]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[11]

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[11]

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.[11]

-

The final pellet is resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), and protein concentration is determined (e.g., using a BCA assay).[11]

2. Assay Incubation:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL.[11]

-

To each well, add:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[11]

-

50 µL of the competing unlabeled ligand (e.g., this compound) at various concentrations or buffer for total binding.

-

50 µL of the radioligand (e.g., p-[¹²⁵I]iodoclonidine) at a fixed concentration (typically at or below its K_d).[12]

-

-

For determining non-specific binding, a high concentration of a known α2-adrenergic ligand (e.g., 10 µM phentolamine) is added instead of the competing ligand.[6]

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) with gentle agitation.[6][11]

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

The filters are then dried, and a scintillation cocktail is added.[11]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[11]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.[12]

-

The data is then analyzed using non-linear regression to determine the IC₅₀ of the competing ligand.

-

The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway following the activation of the α2-adrenergic receptor by an agonist like p-Iodoclonidine.

Caption: Alpha-2 adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a typical radioligand binding competition assay.

Caption: Workflow for a competition radioligand binding assay.

This guide provides a foundational understanding of this compound's interaction with the α2-adrenergic receptor, supported by quantitative data and standardized protocols. This information is intended to facilitate further research and development in this critical area of pharmacology.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-iodo-Clonidine (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 8. This compound CAS#: 108294-53-7 [m.chemicalbook.com]

- 9. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

A Comparative Analysis of p-Iodoclonidine Hydrochloride and Clonidine: Structure, Pharmacology, and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of p-Iodoclonidine hydrochloride and its parent compound, clonidine, focusing on their chemical structures, pharmacological properties, and underlying signaling mechanisms. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Structural and Physicochemical Comparison

p-Iodoclonidine is a derivative of clonidine, distinguished by the substitution of an iodine atom at the para-position of the dichlorophenyl ring. This structural modification significantly influences the molecule's physicochemical properties and its interaction with adrenergic receptors.

| Property | This compound | Clonidine |

| IUPAC Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| Chemical Formula | C₉H₈Cl₂IN₃ • HCl | C₉H₉Cl₂N₃ |

| Molecular Weight | 392.45 g/mol | 230.09 g/mol [1] |

| CAS Number | 108294-53-7 | 4205-90-7[1] |

Pharmacological Profile: A Quantitative Comparison

Both p-Iodoclonidine and clonidine are ligands for α₂-adrenergic receptors, acting as agonists. However, the introduction of the iodine atom in p-Iodoclonidine alters its binding affinity and functional activity.

| Parameter | p-Iodoclonidine | Clonidine |

| Receptor Target | α₂-Adrenergic Receptor | α₂-Adrenergic Receptor (specifically noted as an α₂ₐ-adrenergic receptor agonist)[2] |

| Binding Affinity (Ki) | 1.0 nM for the α₂-adrenergic receptor[3] | Not explicitly found in a side-by-side comparison. |

| IC₅₀ | 1.5 nM in competitive binding assays with human platelet plasma membranes[4] | Not explicitly found in a side-by-side comparison. |

| Functional Activity | Partial agonist. Potentiates ADP-induced platelet aggregation (EC₅₀ = 1.5 µM)[3]. Inhibits epinephrine-induced platelet aggregation (IC₅₀ = 5.1 µM)[3]. | Agonist. |

| In Vivo Potency | Greater potency than clonidine in causing endothelium-dependent vascular relaxation in pig coronary arteries.[5] | Less potent than p-Iodoclonidine in causing endothelium-dependent vascular relaxation.[5] |

Signaling Pathway and Experimental Workflow

α₂-Adrenergic Receptor Signaling Pathway

Clonidine and its analogs exert their effects by binding to α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, specifically coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

Caption: α₂-Adrenergic receptor signaling pathway.

Experimental Workflow for Comparative Analysis

A typical workflow to compare the pharmacological properties of p-Iodoclonidine and clonidine involves synthesis, purification, and subsequent in vitro assays.

Caption: Experimental workflow for synthesis and comparative analysis.

Experimental Protocols

Synthesis of this compound (Conceptual Outline)

The synthesis of this compound can be achieved in a multi-step process starting from 2,6-dichloroaniline.[4] A detailed, step-by-step protocol would require adaptation from related syntheses and specific laboratory optimization. The general conceptual approach is as follows:

-

Nitration of 2,6-dichloroaniline: Introduction of a nitro group at the para position.

-

Reduction of the nitro group: Conversion of the nitro group to an amino group to yield 2,6-dichloro-4-aminoaniline.

-

Diazotization and Iodination (Sandmeyer-type reaction): Conversion of the amino group to a diazonium salt, followed by displacement with iodide to introduce the iodine atom.

-

Formation of the isothiocyanate: Reaction of the resulting 2,6-dichloro-4-iodoaniline with thiophosgene.

-

Cyclization with ethylenediamine: Reaction of the isothiocyanate with ethylenediamine to form the imidazoline ring, yielding p-Iodoclonidine.

-

Salt Formation: Treatment with hydrochloric acid to produce this compound.

Synthesis of Clonidine

Several methods for the synthesis of clonidine have been reported. A common approach involves the following steps:

-

Reaction of 2,6-dichloroaniline with ammonium thiocyanate: This reaction forms a thiourea derivative.[6]

-

S-methylation: The thiourea is treated with methyl iodide to form an S-methylthiouronium salt.[6]

-

Cyclization with ethylenediamine: The S-methylthiouronium salt is then reacted with ethylenediamine to yield clonidine.[6]

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of p-Iodoclonidine and clonidine to α₂-adrenergic receptor subtypes.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the α₂-adrenergic receptor subtype of interest in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-rauwolscine or [³H]-clonidine).

-

Increasing concentrations of the unlabeled competitor (p-Iodoclonidine or clonidine).

-

Membrane preparation.

-

-

For non-specific binding determination, add a high concentration of an unlabeled α₂-adrenergic antagonist (e.g., yohimbine) to a set of wells.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay Protocol

This protocol outlines a method to assess the functional agonist/antagonist activity of the compounds.

-

Cell Culture and Treatment:

-

Culture cells expressing the α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound (p-Iodoclonidine or clonidine).

-

Stimulate adenylyl cyclase with a known activator (e.g., forskolin).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP concentration as a function of the logarithm of the test compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal inhibition).

-

For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Conclusion

The addition of an iodine atom to the clonidine scaffold to form p-Iodoclonidine results in a compound with significantly higher affinity for the α₂-adrenergic receptor. While both compounds act as agonists, p-Iodoclonidine exhibits partial agonism in some systems and demonstrates greater potency in others. The detailed experimental protocols provided herein offer a framework for the synthesis and comparative pharmacological evaluation of these and other related compounds, which is crucial for the development of more selective and effective therapeutic agents targeting the α₂-adrenergic system.

References

- 1. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clonidine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

A Comprehensive Technical Guide on the Discovery and Synthesis of p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of p-Iodoclonidine hydrochloride, a critical tool in adrenergic receptor research. It details its discovery as a high-affinity ligand, its synthesis, pharmacological profile, and the experimental protocols used for its characterization.

Introduction

Clonidine is a well-known α2-adrenergic receptor agonist used clinically for its antihypertensive properties.[1][2][3] The development of clonidine analogs has been pivotal for research, allowing for a more detailed exploration of α2-adrenergic receptor subtypes, their distribution, and their function. p-Iodoclonidine (PIC), an iodinated derivative of clonidine, emerged from this research as a potent and high-affinity partial agonist.[4][5][6] Its primary significance lies in its radioiodinated form, p-[125I]iodoclonidine, which serves as an invaluable radioligand for studying α2-adrenergic receptors in tissues with low receptor density and in various cell-based assays.[5][7] This guide covers the synthesis, pharmacological characterization, and key experimental methodologies related to this compound.

Physicochemical Properties

This compound is a crystalline solid with defined chemical and physical properties crucial for its application in experimental settings.

| Property | Value | Source(s) |

| Formal Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine, monohydrochloride | [6][8] |

| CAS Number | 108294-57-1 | [6][8] |

| Molecular Formula | C₉H₈Cl₂IN₃ • HCl | [6][8][9] |

| Molecular Weight | 392.5 g/mol | [6][8][9] |

| Purity | ≥98% | [6][8] |

| Solubility | DMF: 0.25 mg/mL, DMSO: 1 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 5 mg/mL | [8] |

| λmax | 216, 247 nm | [8] |

Synthesis of this compound

The synthesis of p-Iodoclonidine follows a multi-step chemical process, adapted from methods developed for clonidine and its derivatives. The general pathway involves the formation of a substituted phenylisothiocyanate, followed by reaction with a diamine and subsequent cyclization to form the imidazoline ring structure.

References

- 1. Clonidine hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. picmonic.com [picmonic.com]

- 4. apexbt.com [apexbt.com]

- 5. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-iodo-Clonidine (hydrochloride) | CAS 108294-57-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. p-iodo-Clonidine (hydrochloride) - Cayman Chemical [bioscience.co.uk]

p-Iodoclonidine Hydrochloride: A Technical Guide for Studying G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Iodoclonidine hydrochloride is a high-affinity ligand primarily used in the pharmacological study of G-protein coupled receptors (GPCRs), particularly the α2-adrenergic receptors. As a derivative of clonidine, it possesses a similar imidazoline structure but is distinguished by the presence of an iodine atom at the para position of the phenyl ring. This modification, especially when using the radioisotope ¹²⁵I, makes p-iodoclonidine an invaluable tool for radioligand binding assays to characterize receptor density, affinity, and selectivity. This technical guide provides an in-depth overview of this compound, its binding profile, and detailed experimental protocols for its use in GPCR research.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride |

| Molecular Formula | C₉H₉Cl₂IN₃·HCl |

| Molecular Weight | 392.45 g/mol |

| CAS Number | 108294-53-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

p-Iodoclonidine is a partial agonist at α2-adrenergic receptors.[1][2] These receptors are members of the Gi/o family of GPCRs. Upon binding of an agonist like p-iodoclonidine, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade is fundamental to the physiological effects mediated by α2-adrenergic receptors, including the regulation of neurotransmitter release.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional activity of this compound at various receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Kd (nM) | Reference |

| α2-Adrenergic | [³H]bromoxidine | Human platelet membranes | 1.0 | - | [1][3] |

| α2-Adrenergic | [³H]yohimbine (high affinity) | Human platelet membranes | 3.7 | - | [3] |

| α2-Adrenergic | [³H]yohimbine (low affinity) | Human platelet membranes | 84 | - | [3] |

| α2-Adrenergic | [¹²⁵I]p-Iodoclonidine | Rat cerebral cortical membranes | - | 0.6 | [4] |

| α2B-Adrenergic | [¹²⁵I]p-Iodoclonidine | NG-10815 cell membranes | - | 0.5 ± 0.1 | [1][3] |

| α1-Adrenergic | [¹²⁵I]p-Iodoclonidine | Human platelet membranes | >1000 (for Prazosin) | - | [3] |

| β-Adrenergic | [¹²⁵I]p-Iodoclonidine | Human platelet membranes | >1000 (for Propranolol) | - | [3] |

| I1-Imidazoline | [¹²⁵I]p-Iodoclonidine | Human platelet | Biphasic competition | - | [5] |

Note: The affinity for α1- and β-adrenergic receptors is significantly lower, as indicated by the high Ki values of competing ligands.

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Line | Parameter | Value (µM) | Reference |

| ADP-induced Platelet Aggregation | Human platelet membranes | EC₅₀ (potentiates) | 1.5 | [1][3] |

| Epinephrine-induced Platelet Aggregation | Human platelet membranes | IC₅₀ (inhibits) | 5.1 | [1][3] |

| Forskolin-stimulated cAMP accumulation | SK-N-SH neuroblastoma cells | EC₅₀ (inhibition) | 0.347 ± 0.060 | [4] |

Signaling Pathways

The primary signaling pathway for p-iodoclonidine involves the Gi-coupled α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase.

Caption: α2-Adrenergic Receptor Signaling Pathway activated by p-Iodoclonidine.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of α2-adrenergic receptors using [¹²⁵I]p-iodoclonidine.

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing α2-adrenergic receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

-

Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of [¹²⁵I]p-iodoclonidine. For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competitor (e.g., 10 µM yohimbine) to determine non-specific binding.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [¹²⁵I]p-iodoclonidine and analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

cAMP Accumulation Assay

This protocol measures the ability of p-iodoclonidine to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells expressing α2-adrenergic receptors (e.g., HEK293 or CHO cells) in a multi-well plate and grow to confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of p-iodoclonidine to the cells, followed by a stimulant of adenylyl cyclase (e.g., forskolin).

-

Lysis: Terminate the reaction by lysing the cells with a suitable lysis buffer.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot the cAMP concentration against the log concentration of p-iodoclonidine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of cAMP production.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by agonist binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Incubation: In a multi-well plate, incubate the membranes with varying concentrations of p-iodoclonidine in the presence of GDP and [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of p-iodoclonidine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for G-protein activation.

Conclusion

This compound is a potent and selective partial agonist for α2-adrenergic receptors, making it an essential pharmacological tool for the study of these GPCRs. Its radioiodinated form, [¹²⁵I]p-iodoclonidine, is particularly useful for quantitative binding studies. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize p-iodoclonidine in their investigations of GPCR signaling and function. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results in the complex field of GPCR pharmacology.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Basic Pharmacological Profile of p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacological characteristics of p-Iodoclonidine hydrochloride (PIC), an important research tool and derivative of the antihypertensive agent clonidine. The information presented herein is intended to support research and development activities by providing detailed data on its receptor interactions, functional effects, and the experimental methodologies used for its characterization.

Introduction

This compound is an imidazoline derivative and a well-characterized partial agonist of the alpha-2 (α2)-adrenergic receptor.[1][2] As an analog of clonidine, it serves as a high-affinity radioligand, particularly in its radioiodinated form ([¹²⁵I]PIC), for studying α2-adrenergic receptors.[3][4] Its pharmacological profile is primarily defined by its interaction with the α2-adrenergic receptor, a G protein-coupled receptor (GPCR) that mediates a variety of physiological responses, including the regulation of blood pressure.[1][5]

Receptor Binding Profile

This compound demonstrates high affinity and selectivity for α2-adrenergic receptors. Competition binding assays have been extensively used to determine its binding constants (Kᵢ, Kₐ) against various radioligands and receptors.

2.1 Binding Affinity Data

The binding affinity of p-Iodoclonidine has been characterized in various tissues and cell lines, most notably in human platelet membranes and rat brain tissues.[3][6] It binds avidly to α2-receptors, with affinity in the low nanomolar range.[2][3] The binding is stereoselective for epinephrine and sensitive to guanine nucleotides, which is characteristic of agonist binding to GPCRs.[3][6]

| Parameter | Value | Assay System | Radioligand | Reference |

| Kᵢ | 1.0 nM | Human Platelet Membranes | [³H]bromoxidine | [1][2][3] |

| Kᵢ (high affinity) | 3.7 nM | Human Platelet Membranes | [³H]yohimbine | [3] |

| Kᵢ (low affinity) | 84 nM | Human Platelet Membranes | [³H]yohimbine | [3] |

| Kₐ | 1.2 ± 0.1 nM | Human Platelet Membranes | [¹²⁵I]PIC | [3] |

| Kₐ | 0.5 ± 0.1 nM | NG-10815 Cell Membranes (α2B-AR) | [¹²⁵I]PIC | [3] |

| Kₐ | 0.6 nM | Rat Cerebral Cortical Membranes | [¹²⁵I]PIC | [6] |

| IC₅₀ | 1.5 nM | Human Platelet Plasma Membranes | N/A | [4] |

| Bₘₐₓ | 230 fmol/mg protein | Rat Cerebral Cortical Membranes | [¹²⁵I]PIC | [6] |

2.2 Selectivity

Competition experiments reveal that p-Iodoclonidine is highly selective for α2-adrenergic receptors. Ligands selective for α2-receptors, such as yohimbine and oxymetazoline, compete for binding in the low nanomolar range.[3] In contrast, ligands for α1-adrenergic (prazosin), β-adrenergic (propranolol), serotonergic, and dopaminergic receptors show significantly lower affinity, with Kᵢ values in the micromolar range.[3][6]

Functional Activity Profile

p-Iodoclonidine is classified as a partial agonist. Its functional activity is complex, demonstrating minimal intrinsic activity in some pathways while acting as an agonist or antagonist in others, depending on the specific cellular response measured.

3.1 Adenylate Cyclase Inhibition

As an α2-adrenergic receptor agonist, p-Iodoclonidine is expected to inhibit adenylate cyclase via its coupling to the inhibitory G-protein (Gᵢ).[1] However, studies in human platelet membranes show it has minimal agonist activity in this pathway.[2][3] In contrast, in a neuronal cell model (SK-N-SH neuroblastoma cells), it effectively attenuates forskolin-stimulated cAMP accumulation, demonstrating clear agonist activity.[6]

3.2 Platelet Aggregation

In human platelet aggregation assays, p-Iodoclonidine exhibits a dual effect. It potentiates platelet aggregation induced by ADP, acting as an agonist.[3] Conversely, it inhibits aggregation induced by the full agonist epinephrine, demonstrating antagonistic behavior.[2][3]

| Parameter | Value | Assay System | Effect | Reference |

| EC₅₀ | 1.5 µM | Human Platelet Aggregation | Potentiation of ADP-induced aggregation | [2][3] |

| IC₅₀ | 5.1 µM | Human Platelet Aggregation | Inhibition of epinephrine-induced aggregation | [2][3] |

| Eₘₐₓ | 76 ± 3% | SK-N-SH Neuroblastoma Cells | Attenuation of forskolin-stimulated cAMP | [6] |

| EC₅₀ | 347 ± 60 nM | SK-N-SH Neuroblastoma Cells | Attenuation of forskolin-stimulated cAMP | [6] |

Signaling Pathway

The primary mechanism of action for p-Iodoclonidine is through the α2-adrenergic receptor, which is coupled to the Gᵢ family of G proteins.[1] Agonist binding to the receptor promotes the dissociation of the Gαᵢ subunit from the Gβγ dimer. The activated Gαᵢ subunit then inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to a cellular response.

Caption: α2-Adrenergic receptor signaling pathway activated by p-Iodoclonidine.

Experimental Protocols

The characterization of this compound relies on standardized pharmacological assays. The following sections detail the methodologies for key experiments.

5.1 Radioligand Binding Assay (Competition)

This protocol describes a typical competition binding experiment to determine the affinity (Kᵢ) of a test compound for the α2-adrenergic receptor using [¹²⁵I]PIC as the radioligand.

Methodology:

-

Membrane Preparation: Prepare membranes from a tissue source rich in α2-receptors (e.g., human platelets, rat cerebral cortex).[3][6] Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]PIC (typically near its Kₐ value, e.g., 0.5-1.5 nM), and a range of concentrations of the unlabeled competitor drug (e.g., p-Iodoclonidine, yohimbine).[3]

-

Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Separation: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-Specific Binding (NSB): Radioactivity in the presence of a high concentration of a saturating, unlabeled ligand (e.g., 10 µM phentolamine).[6]

-

Specific Binding: Total Binding - NSB.

-

Plot the specific binding as a function of the log concentration of the competitor drug to generate a sigmoidal competition curve. Fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

-

Caption: Experimental workflow for a radioligand competition binding assay.

5.2 cAMP Functional Assay

This protocol outlines a method to measure the functional effect of p-Iodoclonidine on intracellular cAMP levels in response to adenylate cyclase stimulation.

Methodology:

-

Cell Culture: Plate cells expressing the α2-adrenergic receptor (e.g., SK-N-SH or NG-10815 cells) in a suitable plate format (e.g., 96- or 384-well) and culture overnight.[6][8]

-

Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.[9]

-

Compound Addition: Add varying concentrations of p-Iodoclonidine to the wells. For antagonist testing, a fixed concentration of agonist (e.g., epinephrine) would be added after the antagonist pre-incubation.

-

Stimulation: Add an adenylate cyclase stimulator, such as forskolin, to all wells (except the basal control) to induce cAMP production.[6]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[9]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, typically a competitive immunoassay based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[10][11] These assays use a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.[11]

-

Plot the cAMP concentration against the log concentration of p-Iodoclonidine.

-

Fit the data to a sigmoidal dose-response curve to determine functional parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Eₘₐₓ.

-

Caption: Experimental workflow for a cell-based cAMP functional assay.

In Vivo Effects

While most detailed studies focus on the in vitro profile of p-Iodoclonidine, its pharmacology is closely related to that of clonidine. Clonidine is a centrally acting antihypertensive agent that reduces sympathetic outflow from the central nervous system, leading to decreased heart rate, vascular resistance, and blood pressure.[5][12] It is reasonable to infer that p-Iodoclonidine, as a potent α2-adrenergic agonist, would exert similar sympatholytic and antihypertensive effects in vivo. Studies on clonidine have shown it lowers blood pressure by reducing both vascular resistance and cardiac output.[12][13] Furthermore, clonidine's effects can be a consequence of actions at both central and peripheral α-adrenoceptors.[14]

Conclusion

This compound is a high-affinity, selective partial agonist for the α2-adrenergic receptor. Its well-defined binding characteristics make its radioiodinated form an invaluable tool for receptor quantification and characterization. Its functional profile is complex, demonstrating both agonistic and antagonistic properties depending on the specific cellular endpoint. The detailed binding data, functional parameters, and experimental protocols provided in this guide offer a solid foundation for its application in pharmacological research and drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of clonidine at steady state on blood pressure in spontaneously hypertensive rats. Interaction of various alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Selectivity of p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of p-Iodoclonidine hydrochloride, a critical tool in the study of adrenergic receptors. This document delves into its binding affinity and selectivity profile, offers detailed experimental protocols for its characterization, and visualizes the key signaling pathways it modulates.

Core Concepts: Binding Affinity and Selectivity

p-Iodoclonidine is a partial agonist of the α2-adrenergic receptor.[1][2] Its utility as a research tool, particularly in its radiolabeled form ([¹²⁵I]p-Iodoclonidine), stems from its high affinity for these receptors. Understanding both its affinity (the strength of binding to its primary target) and selectivity (its binding affinity for other receptors) is paramount for the accurate interpretation of experimental results.

Quantitative Binding Profile of p-Iodoclonidine

The binding affinity of this compound has been determined across various receptor subtypes and tissues. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of p-Iodoclonidine for Adrenergic Receptors

| Receptor Subtype | Ligand | Preparation | Affinity Metric | Value (nM) |

| α2-Adrenergic | p-Iodoclonidine | Not specified | Ki | 1.0 |

| α2B-Adrenergic | [¹²⁵I]p-Iodoclonidine | NG-10815 cell membranes | Kd | 0.5 ± 0.1 |

| α2-Adrenergic | [¹²⁵I]p-Iodoclonidine | Human platelet membranes | Kd | 1.2 ± 0.1 |

| α2-Adrenergic | [¹²⁵I]p-Iodoclonidine | Rat cerebral cortical membranes | Kd | 0.6 |

| α2-Adrenergic | p-Iodoclonidine | Human platelet plasma membrane | IC50 | 1.5 |

Table 2: Selectivity Profile of p-Iodoclonidine

| Receptor Family | Specific Receptors | Binding Affinity |

| α1-Adrenergic | Not specified | Micromolar range |

| Serotonergic | Serotonin receptors | Micromolar range |

| Dopaminergic | Dopamine receptors | Micromolar range |

| Imidazoline | I1 subtype | High affinity |

Experimental Protocols

Accurate determination of binding affinity and selectivity relies on meticulous experimental design. Below are detailed methodologies for two key assays used to characterize this compound.

Radioligand Binding Assay

This protocol outlines a typical competition binding assay to determine the affinity of a test compound for the α2-adrenergic receptor using [¹²⁵I]p-Iodoclonidine.

Materials:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype.

-

Radioligand: [¹²⁵I]p-Iodoclonidine.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Including this compound as a reference compound.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a competing non-radioactive ligand (e.g., 10 µM yohimbine) for non-specific binding.

-

50 µL of the test compound at various concentrations.

-

50 µL of [¹²⁵I]p-Iodoclonidine at a concentration close to its Kd (e.g., 0.5 nM).

-

50 µL of the prepared cell membranes (typically 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.

-

Quickly wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation